methyl 2-amino-4-[2-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
METHYL 2-AMINO-4-[2-(BENZYLOXY)PHENYL]-7,7-DIMETHYL-5-OXO-6,8-DIHYDRO-4H-CHROMENE-3-CARBOXYLATE is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzyloxyphenyl group, which is known to enhance its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-AMINO-4-[2-(BENZYLOXY)PHENYL]-7,7-DIMETHYL-5-OXO-6,8-DIHYDRO-4H-CHROMENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-4-(benzyloxy)benzaldehyde with dimedone in the presence of a suitable catalyst under reflux conditions. The reaction is followed by esterification with methyl chloroformate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-AMINO-4-[2-(METHOXY)PHENYL]-7,7-DIMETHYL-5-OXO-6,8-DIHYDRO-4H-CHROMENE-3-CARBOXYLATE
- METHYL 2-AMINO-4-[2-(ETHOXY)PHENYL]-7,7-DIMETHYL-5-OXO-6,8-DIHYDRO-4H-CHROMENE-3-CARBOXYLATE
Uniqueness
The presence of the benzyloxy group in METHYL 2-AMINO-4-[2-(BENZYLOXY)PHENYL]-7,7-DIMETHYL-5-OXO-6,8-DIHYDRO-4H-CHROMENE-3-CARBOXYLATE distinguishes it from its analogs. This group enhances its biological activity and binding affinity, making it a more potent compound in various applications.
Properties
Molecular Formula |
C26H27NO5 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 2-amino-7,7-dimethyl-5-oxo-4-(2-phenylmethoxyphenyl)-6,8-dihydro-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C26H27NO5/c1-26(2)13-18(28)22-20(14-26)32-24(27)23(25(29)30-3)21(22)17-11-7-8-12-19(17)31-15-16-9-5-4-6-10-16/h4-12,21H,13-15,27H2,1-3H3 |
InChI Key |
LQEVKOQELQIURV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
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